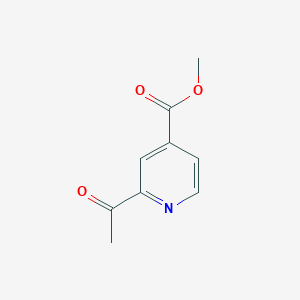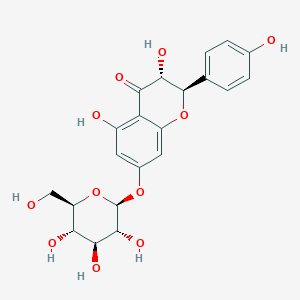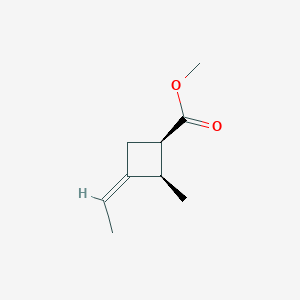
2-メチルキナゾリン-4-オール
概要
説明
2-メチルキナゾリン-4-オール: は、分子式 C₉H₈N₂O 、分子量 160.17 g/mol の複素環式化合物です。 ポリ(ADP-リボース)ポリメラーゼおよび哺乳動物アスパラギン酸トランスカルバミラーゼの強力な競合阻害剤として知られています
2. 合成方法
合成経路と反応条件: 2-メチルキナゾリン-4-オールは、遷移金属触媒反応を含むいくつかの方法で合成できます。 一般的なアプローチの1つは、脱水または脱水素条件下で適切な前駆体の環化を伴います 。たとえば、2-アミノ安息香酸アミドと無水酢酸の反応は、制御された条件下で2-メチルキナゾリン-4-オールを生じさせることができます。
工業的生産方法: 2-メチルキナゾリン-4-オールの工業的生産は、通常、高収率と高純度を確保するために合成経路を最適化することを含みます。 これには、効率とスケーラビリティを高めるために、高度な触媒システムと連続フローリアクターの使用が含まれる場合があります .
科学的研究の応用
2-メチルキナゾリン-4-オールは、科学研究で幅広い用途があります。
化学: より複雑な複素環式化合物を合成するためのビルディングブロックとして使用されます。
生物学: この化合物は、ポリ(ADP-リボース)ポリメラーゼやアスパラギン酸トランスカルバミラーゼなどの酵素に対する阻害効果について研究されています.
作用機序
2-メチルキナゾリン-4-オールの作用機序は、ポリ(ADP-リボース)ポリメラーゼとアスパラギン酸トランスカルバミラーゼの競合阻害剤としての役割に関係しています 。これらの酵素を阻害することにより、この化合物はDNA修復やヌクレオチド生合成などの重要な細胞プロセスを妨げます。 この阻害は、細胞増殖の抑制と細胞死の増加につながる可能性があり、治療的用途の可能性のある候補になります .
6. 類似化合物の比較
類似化合物:
キナゾリン-4-オール: 構造は似ていますが、2位にメチル基がありません。
2-メチルキナゾリン-4-オン: 似ていますが、4位にヒドロキシル基ではなくケトン基があります。
4-ヒドロキシキナゾリン: 似ていますが、2位にメチル基がありません。
ユニークさ: 2-メチルキナゾリン-4-オールは、ポリ(ADP-リボース)ポリメラーゼとアスパラギン酸トランスカルバミラーゼに対する特異的な阻害効果のためにユニークであり、その類似体ではそれほど顕著ではありません 。これにより、酵素阻害と治療的用途に焦点を当てた研究において特に価値があります。
生化学分析
Biochemical Properties
2-Methylquinazolin-4-ol interacts with enzymes such as poly (ADP-ribose) synthetase and mammalian aspartate transcarbamylase (ATCase). It inhibits these enzymes in a concentration-dependent manner . The nature of these interactions is competitive, meaning that 2-Methylquinazolin-4-ol competes with the substrate for the active site of the enzyme .
Cellular Effects
The effects of 2-Methylquinazolin-4-ol on cells are primarily related to its inhibitory action on the enzymes mentioned above. By inhibiting poly (ADP-ribose) synthetase and ATCase, 2-Methylquinazolin-4-ol can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-Methylquinazolin-4-ol exerts its effects by binding to the active sites of poly (ADP-ribose) synthetase and ATCase, thereby preventing these enzymes from catalyzing their respective reactions . This leads to changes in gene expression and cellular metabolism.
Temporal Effects in Laboratory Settings
It is known that 2-Methylquinazolin-4-ol inhibits ATCase in a dose-dependent manner in vivo .
Dosage Effects in Animal Models
In animal models, 2-Methylquinazolin-4-ol has been shown to inhibit ATCase in a dose-dependent manner. Specifically, doses ranging from 0.2 mg to 1 mg administered via oral gavage over two days resulted in an inhibitory effect on ATCase .
Metabolic Pathways
Given its role as an inhibitor of poly (ADP-ribose) synthetase and ATCase, it is likely that 2-Methylquinazolin-4-ol influences pathways related to ADP-ribose synthesis and the urea cycle .
準備方法
Synthetic Routes and Reaction Conditions: 2-Methylquinazolin-4-ol can be synthesized through several methods, including transition metal-catalyzed reactions. One common approach involves the cyclization of appropriate precursors under dehydrative or dehydrogenative conditions . For instance, the reaction of 2-aminobenzamide with acetic anhydride can yield 2-Methylquinazolin-4-ol under controlled conditions.
Industrial Production Methods: Industrial production of 2-Methylquinazolin-4-ol typically involves optimizing the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability .
化学反応の分析
反応の種類: 2-メチルキナゾリン-4-オールは、次のようなさまざまな化学反応を起こします。
酸化: キナゾリノン誘導体を形成するために酸化することができます。
還元: 還元反応は、ジヒドロキナゾリン誘導体をもたらす可能性があります。
置換: 求核置換反応は、さまざまな官能基をキナゾリン環に導入することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。
還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アルキルハロゲン化物やアリールハロゲン化物などの試薬は、塩基性または酸性条件下で使用されます。
主な生成物: これらの反応から生成される主な生成物には、さまざまな置換キナゾリンやキナゾリノンが含まれ、それらはさまざまな生物活性を持つ可能性があります .
類似化合物との比較
Quinazolin-4-ol: Similar in structure but lacks the methyl group at the 2-position.
2-Methylquinazolin-4-one: Similar but with a ketone group instead of a hydroxyl group at the 4-position.
4-Hydroxyquinazoline: Similar but without the methyl group at the 2-position.
Uniqueness: 2-Methylquinazolin-4-ol is unique due to its specific inhibitory effects on poly (ADP-ribose) synthetase and aspartate transcarbamylase, which are not as pronounced in its analogs . This makes it particularly valuable in research focused on enzyme inhibition and therapeutic applications.
特性
IUPAC Name |
2-methyl-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-6-10-8-5-3-2-4-7(8)9(12)11-6/h2-5H,1H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIEYHAAMDAPVCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10170208 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1769-24-0 | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1769-24-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001769240 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12005 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1769-24-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2757 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-4(3H)-quinazolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10170208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylquinazolin-4(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.627 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-METHYL-4(3H)-QUINAZOLINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OH2A0NMA88 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![(6R)-6-[(1R,4E,7aR)-4-[(2Z)-2-[(5S)-5-[3-(4-azido-2-nitroanilino)propoxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methylheptan-2-ol](/img/structure/B157616.png)


